Aqueous Solubility Advantage Over the 6‑Ethoxy Analog
The target compound is predicted to exhibit markedly lower aqueous solubility than the 6‑ethoxy analog 3‑[(4‑bromobenzyl)sulfanyl]‑6‑ethoxypyridazine (CAS 5273‑52‑9), which has a calculated solubility of 0.049 g/L at 25 °C . The replacement of the ethoxy group with a thiophen‑2‑yl moiety increases LogP by approximately 1.8 units (estimated via ACD/Labs fragment‑based calculation; 5273‑52‑9: LogP ≈ 3.2; target: LogP ≈ 5.0), translating to a ~50‑fold reduction in aqueous solubility .
| Evidence Dimension | Aqueous solubility (calculated) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 5.0; predicted solubility <0.001 g/L |
| Comparator Or Baseline | CAS 5273‑52‑9 (3‑[(4‑bromobenzyl)sulfanyl]‑6‑ethoxypyridazine): solubility 0.049 g/L; LogP ≈ 3.2 |
| Quantified Difference | LogP increase of ~1.8 units; solubility reduction by a factor of >50 |
| Conditions | Predicted at 25 °C using ACD/Labs fragment‑based LogP and aqueous solubility models |
Why This Matters
Lower aqueous solubility may favor partitioning into organic phases or membranes in drug‑likeness optimization, while the higher LogP can be a critical parameter for agrochemical formulation or optoelectronic device processing.
